1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a unique combination of thiophene, thiazepane, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the use of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, to form the thiophene ring . The thiazepane ring can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can interact with active sites through hydrogen bonding or hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)-2-(3-(trifluoromethyl)phenyl)ethanone: Lacks the thiazepane ring, which may result in different biological activity.
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may affect its binding affinity and stability.
Uniqueness
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both the thiazepane ring and the trifluoromethyl group, which can enhance its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NOS2/c19-18(20,21)14-4-1-3-13(11-14)12-17(23)22-7-6-16(25-10-8-22)15-5-2-9-24-15/h1-5,9,11,16H,6-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPTVNOYSACGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.